(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester
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Overview
Description
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is an organic compound with a unique structure that includes a chloroformyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester typically involves the reaction of 3-chloroacrylic acid with ethyl formate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-formyl-but-2-enoic acid: Lacks the ethyl ester group but has similar reactivity.
Ethyl 3-chloroacrylate: Similar structure but lacks the formyl group.
3-Chloro-2-formyl-but-2-enoic acid methyl ester: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is unique due to the presence of both a chloroformyl group and an ethyl ester group
Properties
IUPAC Name |
ethyl (Z)-3-chloro-2-formylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIZWZRSIGKIDL-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\Cl)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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